molecular formula C7H3F2IO2 B2757334 2,3-Difluoro-5-iodobenzoic acid CAS No. 333780-74-8

2,3-Difluoro-5-iodobenzoic acid

Cat. No. B2757334
Key on ui cas rn: 333780-74-8
M. Wt: 284
InChI Key: HMKVHQOVPZBEQU-UHFFFAOYSA-N
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Patent
US06624159B2

Procedure details

A 500 mL, 3 neck round bottom flask, equipped with an overhead stirrer is charged with trifluoromethanesulfonic acid (100 g), cooled to 0-5° C. in an ice bath, and treated with 2,3-difluorobenzoic acid (18.96 g). To this mixture is added N-iodosuccinimide (32.4 g) portion-wise over a 10 min period. After an additional 3 min, the cooling bath is removed and the reaction mixture is allowed to warm to room temperature. After a total of 5 h, the reaction mixture is poured into 600 mL of vigorously stirred crushed ice/water containing 100 mL of 10% sodium sulfite solution. The beige colored precipitate is collected, washed with ice water and dried at 50° C. in a vacuum oven overnight to produce 28.2 g (83%) of the title compound. Physical characteristics: 1H NMR (CDCl3) δ10.35, 8.12, 7.76; MS (ESI−) m/z 283 (M−H)−.
Quantity
100 g
Type
reactant
Reaction Step One
Name
2,3-difluorobenzoic acid
Quantity
18.96 g
Type
reactant
Reaction Step Two
Quantity
32.4 g
Type
reactant
Reaction Step Three
Yield
83%

Identifiers

REACTION_CXSMILES
FC(F)(F)S(O)(=O)=O.[F:9][C:10]1[C:18]([F:19])=[CH:17][CH:16]=[CH:15][C:11]=1[C:12]([OH:14])=[O:13].[I:20]N1C(=O)CCC1=O>>[F:9][C:10]1[C:18]([F:19])=[CH:17][C:16]([I:20])=[CH:15][C:11]=1[C:12]([OH:14])=[O:13]

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
FC(S(=O)(=O)O)(F)F
Step Two
Name
2,3-difluorobenzoic acid
Quantity
18.96 g
Type
reactant
Smiles
FC1=C(C(=O)O)C=CC=C1F
Step Three
Name
Quantity
32.4 g
Type
reactant
Smiles
IN1C(CCC1=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
of vigorously stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 500 mL, 3 neck round bottom flask, equipped with an overhead stirrer
CUSTOM
Type
CUSTOM
Details
the cooling bath is removed
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
ADDITION
Type
ADDITION
Details
After a total of 5 h, the reaction mixture is poured into 600 mL
Duration
5 h
CUSTOM
Type
CUSTOM
Details
crushed ice/water containing 100 mL of 10% sodium sulfite solution
CUSTOM
Type
CUSTOM
Details
The beige colored precipitate is collected
WASH
Type
WASH
Details
washed with ice water
CUSTOM
Type
CUSTOM
Details
dried at 50° C. in a vacuum oven overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
3 min
Name
Type
product
Smiles
FC1=C(C(=O)O)C=C(C=C1F)I
Measurements
Type Value Analysis
AMOUNT: MASS 28.2 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 82.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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